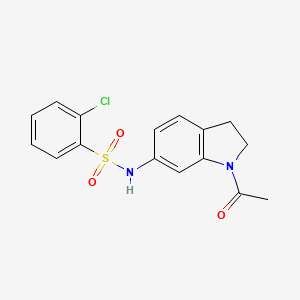
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
描述
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide, also known as ML239, is a small molecule compound that has been synthesized for the purpose of scientific research. It is a potential drug candidate that has been studied for its mechanism of action and potential therapeutic applications.
作用机制
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition leads to an increase in histone acetylation, which can alter gene expression and affect cellular processes such as cell cycle progression and apoptosis. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to selectively inhibit HDAC1 and HDAC3, which are overexpressed in cancer cells and have been implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to alter gene expression in cancer cells and affect cellular processes such as angiogenesis and metastasis. In addition, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to have low toxicity in vitro and in vivo.
实验室实验的优点和局限性
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and modified for structure-activity relationship studies. It has been shown to selectively inhibit HDAC1 and HDAC3, which can be useful for studying the role of specific HDAC isoforms in cellular processes. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has also been shown to have low toxicity in vitro and in vivo, which makes it a potential drug candidate. However, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has limitations such as its low solubility and poor pharmacokinetic properties, which can affect its efficacy in vivo.
未来方向
There are several future directions for N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide research. One direction is to optimize the synthesis method to improve the yield and purity of N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide. Another direction is to modify the structure of N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide to improve its solubility and pharmacokinetic properties. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide can also be used as a tool compound for chemical biology research to study the role of HDACs in cellular processes. In addition, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide can be studied for its potential therapeutic applications in other diseases such as inflammatory diseases and viral infections.
科学研究应用
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases. In addition, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been studied for its potential as a tool compound for chemical biology research.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11(21)20-8-7-12-3-4-13(9-16(12)20)19-25(22,23)14-5-6-17(24-2)15(18)10-14/h3-6,9-10,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXFTLSUCIOAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3398772.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3398780.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B3398790.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(3-methoxybenzyl)acetamide](/img/structure/B3398792.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclohexylacetamide](/img/structure/B3398805.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B3398812.png)
![N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3398820.png)
![2-(4-Chlorophenyl)-4-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B3398822.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B3398829.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3398832.png)

![N-cyclohexyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B3398864.png)
![ethyl 4-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3398869.png)
![methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3398873.png)